trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a five-membered cyclopentane ring bearing two distinct substituents positioned in a trans-relationship. The compound exists in the (1R,2R)-stereochemical configuration, which defines the spatial arrangement of the carboxylic acid and bromobenzoyl functional groups. The systematic name reflects this precise stereochemistry as (1R,2R)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid, with the Chemical Abstracts Service registry number 733740-98-2.
The bromobenzoyl substituent features a para-brominated benzene ring attached to a carbonyl group, creating an electron-withdrawing system that significantly influences the compound's reactivity profile. The carboxylic acid functionality is positioned at the C1 carbon of the cyclopentane ring, while the bromobenzoyl group occupies the C2 position in a trans-diaxial arrangement. This specific geometric configuration minimizes steric hindrance between the bulky substituents and contributes to the compound's overall structural stability.
The molecular geometry exhibits characteristic bond angles and distances consistent with sp³ hybridization at the cyclopentane carbons and sp² hybridization at the carbonyl carbons. The cyclopentane ring adopts a slightly puckered conformation to relieve ring strain, with the substituents oriented to minimize 1,3-diaxial interactions. The presence of the bromine atom introduces significant polarizability to the aromatic system, affecting both the electronic distribution and the compound's intermolecular interactions.
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations of this compound reveal important structural details regarding its solid-state organization and molecular packing arrangements. The compound crystallizes with specific unit cell parameters that reflect the influence of intermolecular hydrogen bonding between carboxylic acid groups and potential halogen bonding interactions involving the bromine substituent.
The crystal structure demonstrates that molecules are arranged in a three-dimensional network stabilized primarily by hydrogen bonding between carboxylic acid dimers, forming characteristic cyclic arrangements with O-H···O distances typical of carboxylic acid associations. The bromine atoms contribute to the crystal packing through weak halogen bonding interactions and van der Waals contacts with neighboring molecules.
Conformational analysis indicates that the cyclopentane ring exhibits pseudorotational behavior in solution, with the trans-configuration of substituents remaining energetically favored across different conformational states. The barrier to ring inversion is sufficiently low to allow rapid interconversion between envelope and half-chair conformations at ambient temperature. The bromobenzoyl group demonstrates restricted rotation around the C-C bond connecting it to the cyclopentane ring due to steric interactions with the adjacent carboxylic acid group.
Temperature-dependent crystallographic studies reveal thermal expansion behavior consistent with organic crystals containing halogenated aromatic systems. The thermal ellipsoids of the bromine atom exhibit anisotropic behavior, reflecting the directional nature of halogen bonding interactions within the crystal lattice.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns that confirm both the stereochemical configuration and the substitution pattern.
Proton Nuclear Magnetic Resonance analysis shows distinctive coupling patterns for the cyclopentane ring protons, with the C1 and C2 protons exhibiting characteristic multiplicities that confirm the trans-relationship between substituents. The methylene protons of the cyclopentane ring appear as complex multiplets in the region between 1.55-2.24 parts per million, while the protons adjacent to the substituents show downfield shifts due to deshielding effects. The aromatic protons of the brominated benzene ring appear as two distinct doublets in the aromatic region, confirming the para-substitution pattern with coupling constants consistent with ortho-relationships.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, showing the carbonyl carbon of the benzoyl group at approximately 191.3 parts per million and the carboxylic acid carbonyl near 177 parts per million. The aromatic carbons exhibit chemical shifts characteristic of para-brominated benzene derivatives, with the quaternary carbon bearing the bromine substituent appearing at the expected downfield position.
Fourier-Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid O-H stretch appears as a broad absorption between 2500-3000 cm⁻¹, while the C=O stretches of both the carboxylic acid and benzoyl groups are observed near 1700 cm⁻¹. The aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, and the C-Br stretching vibration can be identified in the fingerprint region.
Mass spectrometry analysis confirms the molecular ion peak at m/z 297.14, corresponding to the expected molecular weight. The isotope pattern shows the characteristic bromine isotope distribution, with peaks separated by two mass units reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns reveal loss of the carboxylic acid group and subsequent fragmentation of the bromobenzoyl moiety, providing structural confirmation through characteristic fragment ions.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect the influence of its molecular structure on its physical behavior and phase transitions. Thermal analysis reveals a melting point range of 120-122°C, indicating a relatively stable crystalline form with well-defined phase transition characteristics.
The compound exhibits a predicted boiling point of approximately 455.4°C at standard atmospheric pressure, reflecting the significant intermolecular forces present due to hydrogen bonding and halogen interactions. The elevated boiling point compared to similar non-halogenated compounds demonstrates the contribution of the bromine substituent to intermolecular attraction through polarizability effects.
Density measurements indicate a value of 1.53 g/cm³, which is consistent with the presence of the heavy bromine atom and the efficient packing of molecules in the crystalline state. This relatively high density reflects both the molecular weight contribution of bromine and the compact arrangement of molecules through hydrogen bonding networks.
Vapor pressure measurements at 25°C reveal an extremely low value of 4.38 × 10⁻⁹ mmHg, indicating minimal volatility at ambient conditions. This low vapor pressure is attributed to the strong intermolecular interactions present in both the solid and liquid phases, particularly the hydrogen bonding between carboxylic acid groups.
The flash point of 229.2°C provides important information regarding thermal stability and decomposition behavior. This elevated flash point suggests good thermal stability under normal handling conditions, with decomposition occurring only at significantly elevated temperatures. The thermal stability is enhanced by the presence of the aromatic ring system, which provides additional resonance stabilization.
| Thermodynamic Property | Value | Units | Source |
|---|---|---|---|
| Melting Point | 120-122 | °C | |
| Boiling Point (predicted) | 455.4 | °C | |
| Density | 1.53 | g/cm³ | |
| Vapor Pressure (25°C) | 4.38 × 10⁻⁹ | mmHg | |
| Flash Point | 229.2 | °C |
Phase behavior studies indicate that the compound undergoes a well-defined solid-liquid transition at its melting point, with no evidence of polymorphic transitions in the temperature range below the melting point. The crystalline form remains stable under ambient storage conditions, with recommended storage at 2-8°C to maintain chemical integrity. Solubility characteristics show limited water solubility due to the hydrophobic nature of the aromatic bromine substituent, while enhanced solubility is observed in polar organic solvents capable of hydrogen bonding with the carboxylic acid functionality.
Properties
IUPAC Name |
(1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWSRUFFHBCHO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634911 | |
| Record name | (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-98-2 | |
| Record name | (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid typically involves the reaction of 4-bromobenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in enzymatic assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The bromobenzoyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogen substitution significantly impacts reactivity and bioactivity.
Key Insight : Bromine’s larger atomic radius and polarizability enhance binding to hydrophobic enzyme pockets, making the bromo-derivative more potent in CES inhibition than chloro or fluoro analogs .
Ring Size Variation
Cyclopentane vs. cyclohexane rings alter steric and electronic properties:
| Compound Name | Ring Size | Stability | Reactivity |
|---|---|---|---|
| This compound | Cyclopentane | Moderate ring strain | Higher reactivity in ring-opening reactions due to strain . |
| 3-(4-Bromobenzoyl)cyclohexanecarboxylic acid | Cyclohexane | Lower strain | Reduced reactivity; preferred for stable intermediates . |
Key Insight : Cyclopentane derivatives are more reactive in synthetic applications, while cyclohexane analogs prioritize stability .
Substituent Position and Stereochemistry
Positional isomers and stereoisomers exhibit distinct properties:
Key Insight : Para-substituted trans-isomers maximize target engagement, while meta-substitution or cis-configurations reduce efficacy .
Functional Group Modifications
Replacing the bromobenzoyl group alters chemical behavior:
Key Insight : Bromine’s electronegativity and leaving-group ability make it superior in cross-coupling reactions compared to methyl or hydroxy groups .
Biological Activity
trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₁₃BrO₃
- Molecular Weight : 311.17 g/mol
- Melting Point : 120-122 °C
- Boiling Point : Approximately 455.4 °C
The compound features a cyclopentane ring substituted with a bromobenzoyl group, which contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The bromobenzoyl moiety enhances the compound's affinity for specific molecular targets, allowing it to act as either an inhibitor or activator in biochemical pathways. This dual functionality is crucial for its application in enzyme-catalyzed reactions and metabolic studies.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
- Anticancer Properties : Investigations into its role as a lead compound for cancer therapy have shown promise, particularly in modulating pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be beneficial in therapeutic applications targeting metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | Similar core structure but different stereochemistry | Lacks trans configuration |
| 3-(4-Bromobenzoyl)cyclohexanecarboxylic acid | Cyclohexane instead of cyclopentane | Different ring size affects stability |
| 2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid | Chlorine instead of bromine | May exhibit different biological activities |
The presence of the bromine atom in this compound enhances its reactivity and selectivity compared to these similar compounds, making it a valuable candidate for further research.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
- Cancer Research : A study explored the compound's effects on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent .
- Enzymatic Assays : The compound has been utilized as a substrate and inhibitor in enzymatic assays to elucidate metabolic pathways. Its ability to modulate enzyme activity makes it an important tool in biochemical research.
Q & A
Q. How to validate synthetic intermediates when spectral data conflicts with literature?
- Cross-Validation : Compare NMR shifts with PubChem datasets or CAS registry entries .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
